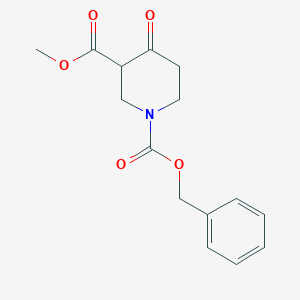

1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate

Description

1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate is a bicyclic piperidine derivative characterized by a 4-oxo (keto) group and two ester substituents: a benzyl group at the 1-position and a methyl group at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly in medicinal chemistry for the development of bioactive molecules. Its structural features, including the rigid piperidine ring and electron-withdrawing ester groups, influence its reactivity and physicochemical properties.

Properties

IUPAC Name |

1-O-benzyl 3-O-methyl 4-oxopiperidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO5/c1-20-14(18)12-9-16(8-7-13(12)17)15(19)21-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMXBDLLIOVQVIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN(CCC1=O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20577906 | |

| Record name | 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20577906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159299-93-1 | |

| Record name | 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20577906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation-Cyclization-Esterification Sequence

The most widely documented approach involves a three-step sequence starting from benzylamine and methyl acrylate. This method was first optimized for laboratory-scale production and later adapted for industrial applications.

Step 1: Michael Addition

Benzylamine reacts with methyl acrylate in a 1:2 molar ratio under reflux conditions (80–100°C) in anhydrous methanol. The reaction proceeds via Michael addition to form N,N-bis(β-methoxycarbonylethyl)benzylamine:

Typical yields: 85–92% after 6–8 hours.

Step 2: Dieckmann Cyclization

The intermediate undergoes intramolecular cyclization in the presence of sodium methoxide (NaOMe) at 60°C. This step forms the piperidone core structure (1-benzyl-3-methoxycarbonyl-4-piperidone):

Critical parameters:

Step 3: Esterification

The final step introduces the benzyl carboxylate group using benzyl chloroformate (Cbz-Cl) in dichloromethane with triethylamine (Et₃N) as a base:

Yield: 70–75% after purification by column chromatography (hexane/ethyl acetate).

Halogenated Alkyl Ester Route

An alternative method described in patent CN110734393B utilizes 4-halogenated ethyl butyrate as a key reagent:

Step 1: Alkylation of N-Benzyl Glycine Ethyl Ester

N-Benzyl glycine ethyl ester reacts with 4-bromoethyl butyrate in the presence of potassium carbonate (K₂CO₃) in acetonitrile:

Conditions:

Step 2: Cyclization and Acidification

The alkylated product undergoes base-mediated cyclization (NaOH, 40°C) followed by acidification with HCl to precipitate the hydrochloride salt:

Purity: >98% by HPLC after recrystallization.

Reaction Optimization Strategies

Catalytic Enhancements

Solvent Effects

| Solvent | Cyclization Yield (%) | Purity (%) |

|---|---|---|

| Toluene | 84 | 97 |

| THF | 78 | 95 |

| Acetonitrile | 82 | 96 |

| Data sourced from comparative studies. |

Industrial-Scale Production

Continuous Flow Synthesis

Recent advancements adapt the condensation-cyclization sequence for continuous manufacturing:

Chemical Reactions Analysis

1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate undergoes various chemical reactions, including :

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Synthesis Overview

The synthesis of this compound typically involves several steps:

- Starting Materials : Benzylamine and methyl acrylate.

- Addition Reaction : Benzylamine reacts with methyl acrylate under reflux to form an intermediate.

- Cyclization : The intermediate undergoes cyclization in the presence of sodium methoxide.

- Esterification : Final esterification yields the target compound.

This multi-step process can be optimized for industrial production to enhance yield and purity.

Medicinal Chemistry

1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate serves as a precursor for synthesizing complex piperidine-based pharmaceuticals. Its structural features allow researchers to explore its potential as a drug candidate, particularly in targeting specific biological pathways.

The compound exhibits various biological activities, making it a subject of interest in pharmacological studies:

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against bacterial strains and fungi, indicating its possible use in developing antimicrobial agents.

- Insecticidal Properties : Its structural similarity to known insecticides suggests potential larvicidal activity against disease vectors like Aedes aegypti, highlighting its relevance in public health.

Material Science

The unique properties of this compound may facilitate the development of new materials with specific functionalities. Its combination of aromatic and aliphatic groups can impart interesting physical properties that can be harnessed in material science applications.

Case Studies and Experimental Data

Research has demonstrated the compound's utility in various experimental settings:

- In a study focused on synthesizing piperidine derivatives, this compound was utilized as a key intermediate, showcasing its role in creating biologically active compounds .

- Another investigation highlighted its potential interactions with biomolecules, although specific targets remain largely uncharacterized, indicating areas for future research.

Mechanism of Action

The mechanism of action of 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate involves its interaction with molecular targets and pathways . The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes. Its effects are mediated through binding to specific receptors or enzymes, altering their activity and leading to downstream effects.

Comparison with Similar Compounds

Table 1: Structural Analogs of 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate

Substituent Impact :

- Benzyl vs. tert-Butyl: Benzyl esters (e.g., in the target compound) are more labile under hydrogenolysis conditions, enabling selective deprotection, whereas tert-butyl esters (e.g., 1-Boc analog) require acidic conditions for cleavage .

- Ethyl vs.

Reactivity Trends :

Table 3: Property Comparison

Key Observations :

- Solubility : Benzyl esters generally exhibit lower aqueous solubility than methyl or ethyl analogs due to aromatic hydrophobicity .

Biological Activity

1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate is a synthetic compound that exhibits a range of biological activities, primarily due to its structural features, which include a piperidine ring and multiple functional groups. This article explores its biological activity, mechanism of action, potential applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H17NO5, with a molecular weight of approximately 291.3 g/mol. The compound features a piperidine ring, which is often associated with various biological activities due to its ability to interact with biomolecules through hydrogen bonding and hydrophobic interactions.

The mechanism of action for this compound is not fully characterized; however, it is believed to interact with specific molecular targets such as enzymes or receptors. The presence of carbonyl (C=O) and carboxylic acid (COOH) groups suggests that the compound may inhibit enzyme activity by binding to active sites or modulating receptor functions as an agonist or antagonist.

Biological Activity

Research indicates that this compound may have various biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties. Compounds with similar structures have shown efficacy against various bacterial strains and fungi, indicating that this compound may also possess such properties .

- Insecticidal Properties : The compound's structural similarity to other insecticidal agents suggests potential larvicidal activity against vectors like Aedes aegypti, which is responsible for transmitting diseases such as dengue and Zika virus. This aspect highlights its relevance in public health contexts .

Case Studies and Experimental Data

A variety of studies have been conducted to assess the biological activity of compounds related to or including this compound. Here are some notable findings:

Applications in Research and Industry

This compound serves as a versatile building block in organic synthesis. Its applications extend across various fields:

- Medicinal Chemistry : It is explored as a precursor for synthesizing more complex piperidine-based pharmaceuticals, potentially leading to new drug candidates .

- Material Science : The compound's unique structural characteristics may be utilized in developing new materials with specific functionalities .

Q & A

Basic: What are the recommended synthetic routes for 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate?

Answer:

The synthesis typically involves a two-step process:

Core structure formation : React 4-oxopiperidine with methyl chloroformate in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane to form the 3-methyl carboxylate intermediate.

Benzyl protection : Introduce the benzyl group using benzyl chloroformate under similar basic conditions.

Key considerations : Use inert atmospheres (N₂/Ar) to prevent hydrolysis, monitor reaction progress via TLC or HPLC, and purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Basic: What safety protocols are critical during handling and storage?

Answer:

- Handling : Use NIOSH/MSHA-approved respirators, nitrile gloves, and chemical goggles. Avoid skin contact and inhalation; work in a fume hood with local exhaust ventilation .

- Storage : Keep in airtight containers under inert gas (N₂) at 2–8°C. Separate from strong oxidizers (e.g., peroxides) to prevent unintended reactions .

Advanced: How can factorial design optimize reaction yield and purity?

Answer:

Employ a 2<sup>k</sup> factorial design to evaluate variables:

- Factors : Temperature (X₁), catalyst loading (X₂), solvent polarity (X₃).

- Responses : Yield (%), purity (HPLC area %).

Method :

Define high/low levels for each factor (e.g., 0°C vs. 25°C).

Conduct 8 experiments (2³) with triplicates.

Analyze via ANOVA to identify significant interactions.

Example outcome : Elevated temperature may increase yield but reduce purity due to side reactions (e.g., ester hydrolysis). Optimize via response surface methodology (RSM) .

Advanced: How to resolve discrepancies in NMR and mass spectrometry data?

Answer:

- Contradictory NMR signals : Check for tautomerism (e.g., keto-enol equilibrium in the 4-oxo group) using variable-temperature NMR (VT-NMR) or deuterated solvents (e.g., DMSO-d₆) .

- MS anomalies : Confirm molecular ion ([M+H]⁺) consistency with HRMS. If adducts (e.g., Na⁺) dominate, use softer ionization (APCI instead of ESI) or derivatization .

Advanced: What computational tools model its reaction mechanisms?

Answer:

- Reaction path search : Use Gaussian or ORCA with DFT (B3LYP/6-31G*) to map energy profiles for key steps (e.g., nucleophilic acyl substitution).

- Transition state analysis : Validate with intrinsic reaction coordinate (IRC) calculations.

- Machine learning : Train models on existing piperidine reaction datasets to predict optimal solvents/catalysts .

Basic: Which analytical techniques confirm its structural integrity?

Answer:

- NMR : ¹H/¹³C NMR for ester carbonyls (δ ~165–170 ppm) and piperidine protons (δ 3.5–4.5 ppm).

- FT-IR : Confirm ester C=O stretch (~1740 cm⁻¹) and amide absence.

- Mass Spec : ESI-MS for [M+Na]⁺ or [M+H]⁺ matching theoretical m/z .

Advanced: How to evaluate its stability under varying pH and temperature?

Answer:

- Forced degradation studies :

Advanced: How to validate intermediates in multi-step synthesis?

Answer:

- In-situ monitoring : Use ReactIR to track carbonyl intermediates (e.g., anhydrides).

- Isolation and characterization : Quench aliquots at timed intervals, isolate intermediates via flash chromatography, and confirm with 2D NMR (HSQC, HMBC) .

Basic: What physicochemical properties are critical for experimental design?

Answer:

- Melting point : ~68°C (varies with purity; use DSC for precise measurement).

- Solubility : Lipophilic (soluble in DCM, THF; insoluble in water).

- Molar mass : 275.34 g/mol (verify via cryoscopy or HRMS) .

Advanced: How to assess environmental impact using computational toxicology?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.